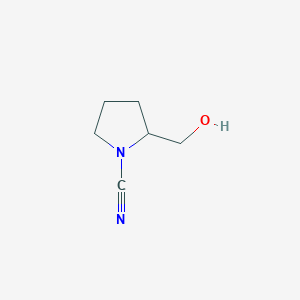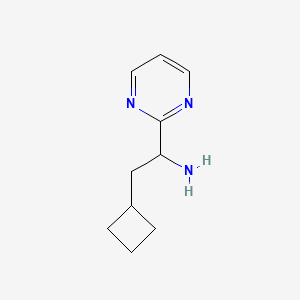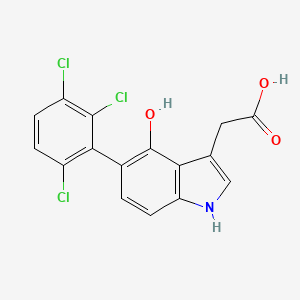
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is particularly interesting due to its unique structure, which includes a trichlorophenyl group and a hydroxyindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve good yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trichlorophenyl group can be reduced to a less chlorinated phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-5-(2,3,6-trichlorophenyl)indole-3-acetic acid.
Reduction: Formation of 4-hydroxy-5-(2,3-dichlorophenyl)indole-3-acetic acid.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid involves its interaction with various molecular targets and pathways. The hydroxyindole moiety can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The trichlorophenyl group may enhance the compound’s binding affinity to certain targets, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the trichlorophenyl group.
4-Hydroxyindole-3-acetic acid: A metabolite of psilocybin with a similar hydroxyindole structure but different substituents.
Uniqueness
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H10Cl3NO3 |
|---|---|
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
2-[4-hydroxy-5-(2,3,6-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H10Cl3NO3/c17-9-2-3-10(18)15(19)14(9)8-1-4-11-13(16(8)23)7(6-20-11)5-12(21)22/h1-4,6,20,23H,5H2,(H,21,22) |
Clave InChI |
NKTZUVGBYDLOQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=C(C=CC(=C3Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
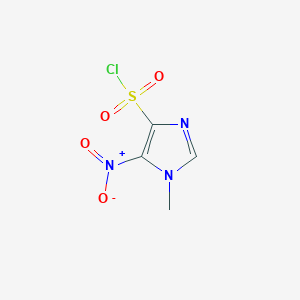
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
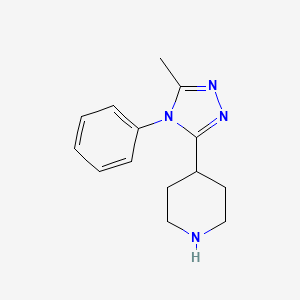
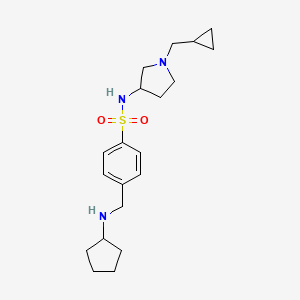
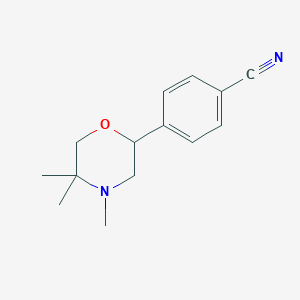
![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)
![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
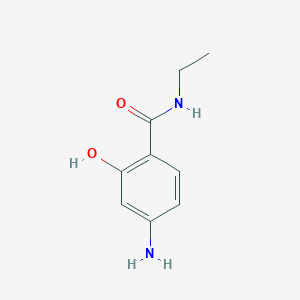
![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)
